molecular formula C9H9NO3 B14858695 2-Acetyl-6-methylisonicotinic acid

2-Acetyl-6-methylisonicotinic acid

Cat. No.: B14858695
M. Wt: 179.17 g/mol
InChI Key: WGTNVHDIBOMCTJ-UHFFFAOYSA-N
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Description

2-Acetyl-6-methylisonicotinic acid is a substituted pyridine derivative featuring an acetyl group (-COCH₃) at position 2 and a methyl group (-CH₃) at position 6 of the isonicotinic acid backbone. This article compares these analogs to infer the behavior of 2-acetyl-6-methylisonicotinic acid.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-acetyl-6-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H9NO3/c1-5-3-7(9(12)13)4-8(10-5)6(2)11/h3-4H,1-2H3,(H,12,13)

InChI Key

WGTNVHDIBOMCTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methylisonicotinic acid typically involves the acetylation of 6-methylisonicotinic acid. One common method is the Friedel-Crafts acylation reaction, where 6-methylisonicotinic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of 2-Acetyl-6-methylisonicotinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-methylisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetyl-6-methylisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Acetyl-6-methylisonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent type and position significantly influence molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Source
2-Chloro-6-methylisonicotinic acid Cl (2), CH₃ (6) C₇H₆ClNO₂ 171.58 High similarity (0.85); chloro group enhances electrophilicity
2-Hydroxy-6-methylisonicotinic acid OH (2), CH₃ (6) C₇H₇NO₃ 153.14 Polar hydroxyl group increases solubility in polar solvents
Ethyl 2-chloro-6-methoxyisonicotinate Cl (2), OCH₃ (6), OEt C₉H₁₀ClNO₃ 215.63 Ester derivative with high similarity (0.97); alkoxy groups improve lipophilicity
2-Chloro-6-(2-methoxyethoxy)isonicotinic acid Cl (2), OCH₂CH₂OCH₃ (6) C₉H₁₀ClNO₄ 231.64 Extended alkoxy chain enhances metabolic stability

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The acetyl group in 2-acetyl-6-methylisonicotinic acid (electron-withdrawing) may increase acidity at the carboxylic acid moiety compared to methyl or methoxy substituents (electron-donating) .
  • Solubility : Hydroxy and acetyl groups improve water solubility relative to chloro or methoxy derivatives, which are more lipophilic .

Data Tables for Key Analogs

Table 1: Structural and Physicochemical Comparison

Property 2-Acetyl-6-methylisonicotinic Acid* 2-Chloro-6-methylisonicotinic Acid 2-Hydroxy-6-methylisonicotinic Acid
Molecular Formula C₈H₉NO₃ (inferred) C₇H₆ClNO₂ C₇H₇NO₃
Molecular Weight (g/mol) ~179.16 171.58 153.14
Substituent Effects Electron-withdrawing (acetyl) Electron-withdrawing (Cl) Electron-donating (OH)
Predicted Solubility Moderate in polar solvents Low (lipophilic) High (polar)

*Inferred data based on structural analogs.

Table 2: Similarity Scores of Key Analogs (Source: )

Compound Name Similarity Score Key Substituents
Ethyl 2-chloro-6-methoxyisonicotinate 0.97 Cl (2), OCH₃ (6), ester
2-Chloro-6-methylisonicotinic acid 0.85 Cl (2), CH₃ (6)
2-(Benzyloxy)-6-chloroisonicotinic acid 0.94 Cl (2), OCH₂C₆H₅ (6)

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